Cas no 2229575-92-0 (3-2-(1-ethynylcyclopropyl)ethyl-1H-indole)
3-2-(1-ethynylcyclopropyl)ethyl-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 3-2-(1-ethynylcyclopropyl)ethyl-1H-indole
- 3-[2-(1-ethynylcyclopropyl)ethyl]-1H-indole
- EN300-1790934
- 2229575-92-0
-
- Inchi: 1S/C15H15N/c1-2-15(9-10-15)8-7-12-11-16-14-6-4-3-5-13(12)14/h1,3-6,11,16H,7-10H2
- InChI Key: QZIRANPAUHFWHN-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C(=C1)CCC1(C#C)CC1
Computed Properties
- Exact Mass: 209.120449483g/mol
- Monoisotopic Mass: 209.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 15.8Ų
3-2-(1-ethynylcyclopropyl)ethyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1790934-0.05g |
3-[2-(1-ethynylcyclopropyl)ethyl]-1H-indole |
2229575-92-0 | 0.05g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1790934-0.1g |
3-[2-(1-ethynylcyclopropyl)ethyl]-1H-indole |
2229575-92-0 | 0.1g |
$1307.0 | 2023-09-19 | ||
| Enamine | EN300-1790934-0.25g |
3-[2-(1-ethynylcyclopropyl)ethyl]-1H-indole |
2229575-92-0 | 0.25g |
$1366.0 | 2023-09-19 | ||
| Enamine | EN300-1790934-0.5g |
3-[2-(1-ethynylcyclopropyl)ethyl]-1H-indole |
2229575-92-0 | 0.5g |
$1426.0 | 2023-09-19 | ||
| Enamine | EN300-1790934-1.0g |
3-[2-(1-ethynylcyclopropyl)ethyl]-1H-indole |
2229575-92-0 | 1g |
$1485.0 | 2023-06-02 | ||
| Enamine | EN300-1790934-2.5g |
3-[2-(1-ethynylcyclopropyl)ethyl]-1H-indole |
2229575-92-0 | 2.5g |
$2912.0 | 2023-09-19 | ||
| Enamine | EN300-1790934-5.0g |
3-[2-(1-ethynylcyclopropyl)ethyl]-1H-indole |
2229575-92-0 | 5g |
$4309.0 | 2023-06-02 | ||
| Enamine | EN300-1790934-10.0g |
3-[2-(1-ethynylcyclopropyl)ethyl]-1H-indole |
2229575-92-0 | 10g |
$6390.0 | 2023-06-02 | ||
| Enamine | EN300-1790934-1g |
3-[2-(1-ethynylcyclopropyl)ethyl]-1H-indole |
2229575-92-0 | 1g |
$1485.0 | 2023-09-19 | ||
| Enamine | EN300-1790934-5g |
3-[2-(1-ethynylcyclopropyl)ethyl]-1H-indole |
2229575-92-0 | 5g |
$4309.0 | 2023-09-19 |
3-2-(1-ethynylcyclopropyl)ethyl-1H-indole Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-2-(1-ethynylcyclopropyl)ethyl-1H-indole
3-2-(1-Ethynylcyclopropyl)ethyl-1H-indole: A Comprehensive Overview
CAS No. 2229575-92-0, commonly referred to as 3-2-(1-ethynylcyclopropyl)ethyl-1H-indole, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of indole, a heterocyclic aromatic compound with a wide range of applications in drug discovery and materials science. The presence of the ethynylcyclopropyl group introduces unique electronic and steric properties, making it a valuable molecule for exploring novel chemical reactions and biological activities.
The structure of 3-2-(1-ethynylcyclopropyl)ethyl-1H-indole consists of an indole ring system with a substituent at the 3-position. This substituent is a 2-(1-ethynylcyclopropyl)ethyl group, which introduces a strained cyclopropane ring conjugated with an alkyne moiety. The combination of these structural elements creates a molecule with potential for both synthetic versatility and bioactivity. Recent studies have highlighted its role in the development of new drug candidates, particularly in the areas of oncology and neurodegenerative diseases.
In terms of synthesis, 3-2-(1-ethynylcyclopropyl)ethyl-1H-indole can be prepared through various routes, including palladium-catalyzed cross-coupling reactions and cyclopropanation strategies. These methods leverage the reactivity of the alkyne group, enabling the construction of complex molecular architectures. For instance, Sonogashira coupling has been successfully employed to introduce the ethynylcyclopropyl group onto the indole framework, demonstrating the feasibility of this approach for large-scale production.
The biological activity of CAS No. 2229575-92-0 has been extensively studied in recent years. Preclinical data suggest that this compound exhibits potent anti-tumor activity by targeting specific signaling pathways involved in cancer cell proliferation and metastasis. Additionally, its ability to modulate neuroprotective pathways makes it a promising candidate for treating neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.
From a materials science perspective, the incorporation of 3-2-(1-ethynylcyclopropyl)ethyl-1H-indole into polymer systems has shown potential for enhancing mechanical properties and thermal stability. The strained cyclopropane ring contributes to increased rigidity, while the alkyne moiety facilitates cross-linking through click chemistry reactions. These attributes make it an attractive building block for advanced materials applications.
In conclusion, CAS No. 2229575-92-0, or 3-2-(1-ethynylcyclopropyl)ethyl-1H-indole, represents a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a key molecule for future research and development efforts.
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